Terazosin iMpurity J-d8
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Overview
Description
Terazosin iMpurity J-d8 is a deuterated form of Terazosin iMpurity J. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terazosin iMpurity J-d8 involves the incorporation of deuterium into the molecular structure of Terazosin iMpurity J. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound. For example, deuterated piperazine can be used in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Terazosin iMpurity J-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Terazosin iMpurity J-d8 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Terazosin, as the presence of deuterium can help in tracing the compound in biological systems.
Mass Spectrometry: Deuterated compounds are often used as internal standards in mass spectrometry to improve the accuracy and precision of the analysis.
Drug Development: The compound is used in the development of new drugs, particularly in understanding the metabolism and excretion of Terazosin.
Mechanism of Action
Terazosin iMpurity J-d8, like Terazosin, acts as an alpha-1 adrenergic receptor antagonist. It blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in improved blood flow and reduced symptoms of benign prostatic hyperplasia and hypertension .
Properties
Molecular Formula |
C19H27N5O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-2-hydroxypentan-1-one |
InChI |
InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |
InChI Key |
WHIHPZQGQNXDKE-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C(CCC)O)([2H])[2H])[2H] |
Canonical SMILES |
CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |
Origin of Product |
United States |
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